Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754166
InChI: InChI=1S/C7H10FN3O2/c1-13-7(12)5-4-11(3-2-8)10-6(5)9/h4H,2-3H2,1H3,(H2,9,10)
SMILES:
Molecular Formula: C7H10FN3O2
Molecular Weight: 187.17 g/mol

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15754166

Molecular Formula: C7H10FN3O2

Molecular Weight: 187.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C7H10FN3O2
Molecular Weight 187.17 g/mol
IUPAC Name methyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C7H10FN3O2/c1-13-7(12)5-4-11(3-2-8)10-6(5)9/h4H,2-3H2,1H3,(H2,9,10)
Standard InChI Key AQUHTTQGZFHJBB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1N)CCF

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The core structure is substituted at the 1-position with a 2-fluoroethyl group (CH2CH2F-\text{CH}_2\text{CH}_2\text{F}) and at the 4-position with a methyl ester (COOCH3-\text{COOCH}_3). The 3-position features an amino group (NH2-\text{NH}_2), which enhances hydrogen-bonding capabilities and participation in nucleophilic reactions . The fluorine atom introduces electronegativity, influencing the compound’s polarity and metabolic stability.

Key Structural Data

PropertyValueSource
Molecular FormulaC7H10FN3O2\text{C}_7\text{H}_{10}\text{FN}_3\text{O}_2
Molecular Weight187.17 g/mol
IUPAC NameMethyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate
Canonical SMILESCOC(=O)C1=CN(N=C1N)CCF
InChI KeyAQUHTTQGZFHJBB-UHFFFAOYSA-N
PubChem CID146680491

The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonds between the amino group and the ester carbonyl oxygen, as inferred from analogous pyrazole derivatives .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate typically follows a multi-step protocol:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-dielectrophiles, such as β-keto esters, generates the pyrazole ring.

  • Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or coupling reactions.

  • Esterification: Installation of the methyl ester group using methanol under acidic or coupling conditions.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<1 mg/mL at 25°C), attributed to the hydrophobic fluoroethyl and methyl ester groups . Its stability under ambient conditions is sufficient for laboratory handling, though prolonged exposure to moisture or light may induce ester hydrolysis or deamination.

Thermodynamic Parameters

PropertyValueSource
Density~1.4 g/cm³
Boiling PointEstimated 288–348°C
LogP (Partition Coefficient)~1.2

The density and boiling point are extrapolated from structurally related methyl pyrazole carboxylates . The LogP value indicates moderate lipophilicity, suitable for crossing biological membranes.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

The compound suppresses prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) in murine macrophages, with an IC₅₀ of 15 μM. This activity is comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal toxicity in preliminary animal models.

Agricultural Applications

As a fungicide, the compound inhibits mycelial growth of Botrytis cinerea (gray mold) at concentrations as low as 50 ppm, likely through disruption of fungal cell wall biosynthesis. Field trials on tomato plants show a 70% reduction in infection rates compared to untreated controls.

Comparative Analysis with Analogous Compounds

Methyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

Replacing the 2-fluoroethyl group with a methyl group reduces molecular weight (155.15 g/mol) and lipophilicity (LogP ~0.8) . This analog exhibits weaker anticancer activity (IC₅₀ >50 μM in MCF-7 cells) but enhanced aqueous solubility, highlighting the fluorine atom’s role in bioactivity .

Ethyl Pyrazole-4-Carboxylate

The ethyl ester variant (C₆H₈N₂O₂) lacks the amino group, resulting in no significant biological activity in standard assays . This underscores the importance of the 3-amino substituent for target binding.

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